molecular formula C17H11BrO3S B2847507 2-[2-(3-Bromo-2-thienyl)-2-oxoethyl]-3-methylnaphthoquinone CAS No. 303148-58-5

2-[2-(3-Bromo-2-thienyl)-2-oxoethyl]-3-methylnaphthoquinone

Cat. No.: B2847507
CAS No.: 303148-58-5
M. Wt: 375.24
InChI Key: PDFKFXFZHYHCIS-UHFFFAOYSA-N
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Description

The compound “2-[2-(3-Bromo-2-thienyl)-2-oxoethyl]-3-methylnaphthoquinone” is a chemical compound with the molecular formula C17H11BrO3S . It is also known by the IUPAC name 2-(2-(3-bromo-1H-1lambda3-thiophen-2-yl)-2-oxoethyl)-3-methylnaphthalene-1,4-dione . It has a molecular weight of 376.25 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: C1=CSC(=C1Br)C(=O)CSC#N . This indicates that the compound contains a thiophene ring (C1=CSC=C1Br) attached to an oxoethyl group (C(=O)CSC#N).


Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of 376.25 . Other physical and chemical properties are not explicitly mentioned in the search results.

Scientific Research Applications

Synthesis and Characterization

Researchers have explored the synthesis and transformation of naphthoquinone derivatives, focusing on electrophilic substitution reactions and the synthesis of homologated analogs, revealing the compound's potential for further chemical modifications and applications in material science. For instance, the synthesis of thio-substituted aminonaphthoquinones demonstrates the compound's versatility in forming structures with potential biological activity, indicating its utility in medicinal chemistry and materials science (El’chaninov et al., 2014; Salunke-Gawali et al., 2014; Agarwal et al., 2016).

Catalytic and Antioxidative Properties

The compound's derivatives have been investigated for their catalytic performance, such as in the selective oxidation of 2-methylnaphthalene, highlighting its potential role in industrial applications. Moreover, the antioxidative properties of structurally related naphthoquinones, like thymoquinone, suggest potential for mitigating oxidative stress, which could inform the design of compounds with similar antioxidative benefits (Zang et al., 2020; Ragheb et al., 2009).

Photobiological Applications

Novel angular furo and thieno-quinolinones, including compounds structurally related to 2-[2-(3-Bromo-2-thienyl)-2-oxoethyl]-3-methylnaphthoquinone, have been synthesized for potential photochemotherapeutic applications. Their antiproliferative activity suggests a promising direction for developing new photobiological agents (Fossa et al., 2002).

Molecular Synthesis and Potential Anticancer Activity

The synthesis of diverse thio-substituted aminonaphthoquinones and the exploration of their cytotoxic activities against human cancer cell lines underline the compound's potential as a scaffold for developing novel anticancer agents. This reflects the broader applicability of naphthoquinone derivatives in therapeutic contexts (Yıldız & Tuyun, 2018; Brandy et al., 2012).

Properties

IUPAC Name

2-[2-(3-bromothiophen-2-yl)-2-oxoethyl]-3-methylnaphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrO3S/c1-9-12(8-14(19)17-13(18)6-7-22-17)16(21)11-5-3-2-4-10(11)15(9)20/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFKFXFZHYHCIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC(=O)C3=C(C=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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